![molecular formula C7H16Cl2N2 B1322759 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride CAS No. 52321-18-3](/img/structure/B1322759.png)

2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

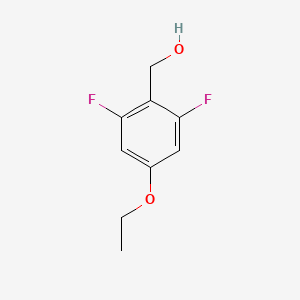

“2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride” is a chemical compound with the CAS Number: 52321-18-3 . It has a molecular weight of 199.12 . It is a solid substance that is stored in a refrigerator .

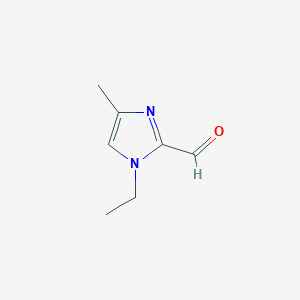

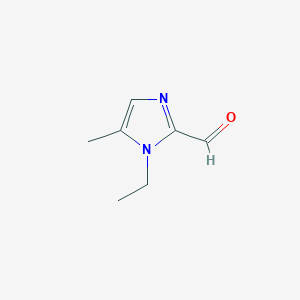

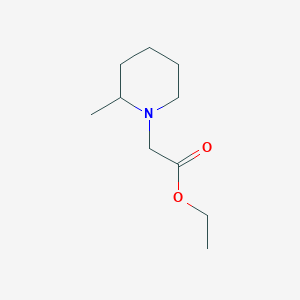

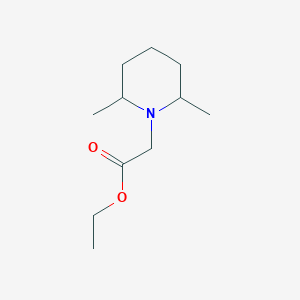

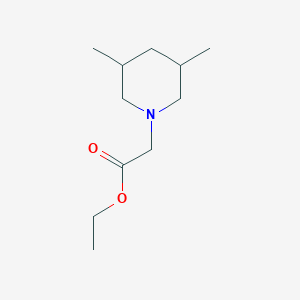

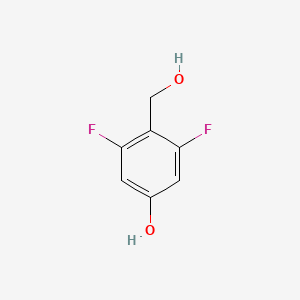

Molecular Structure Analysis

The molecular formula of “2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride” is C7H16Cl2N2 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

“2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride” is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 199.12 .Scientific Research Applications

Catalysis of Morita–Baylis–Hillman Reactions

This compound serves as a catalyst in Morita–Baylis–Hillman reactions, which are crucial for creating carbon-carbon bonds in organic synthesis. The reaction involves the addition of an enolate to an electrophilic olefin, and 2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride acts as a base to facilitate the generation of the enolate intermediate .

Knoevenagel Condensation Catalyst

In Knoevenagel condensation, this compound is used as a catalyst to promote the condensation of carbonyl compounds with active methylene compounds. This reaction forms carbon-carbon bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals .

Synthesis of Piperazines

2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride: is utilized as a building block in the synthesis of 1,4-disubstituted piperazines. Piperazines are a class of organic compounds with wide-ranging applications, including as pharmaceuticals and polymer additives .

Anti-fade Reagent in Fluorescence Microscopy

As an anti-fade reagent, it is added to the mounting medium in fluorescence microscopy to retard photobleaching of fluorescein and other fluorescent dyes. This helps in preserving the fluorescence signal during imaging .

Scavenging Free Radicals

This compound exhibits the ability to scavenge free radicals produced by the excitation of fluorochromes, which is beneficial in reducing the photobleaching effect during fluorescence microscopy .

Oxidation and Polymerization Catalyst

It finds application as an oxidation and polymerization catalyst. This is particularly useful in the field of materials science where the compound can initiate or accelerate the polymerization of monomers to form polymers .

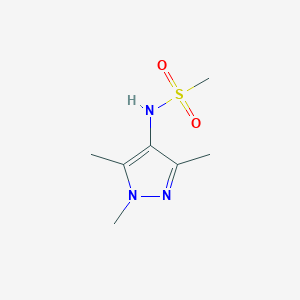

Synthesis of Functional Groups

The compound is involved in the synthesis of various functional groups such as isothiocyanate, amide, and ester. These functional groups are pivotal in the development of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Nucleophilic Substitution Reactions

2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride: functions as a nucleophile in aromatic nucleophilic substitution reactions. This type of reaction is fundamental in organic synthesis for introducing substituents into aromatic systems .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

2-methyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNQETQSWLPAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC1CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride | |

CAS RN |

52321-18-3 |

Source

|

| Record name | 2-methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)